molecular formula C12H11NO6S B12918340 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-76-0

2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran

Cat. No.: B12918340
CAS No.: 61266-76-0
M. Wt: 297.29 g/mol
InChI Key: CNEQSGAUBOYVSR-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran is a synthetic nitrofuran derivative of significant interest in antimicrobial research and development. This compound is designed for investigative use in studying mechanisms of action and resistance against bacterial pathogens. Like other nitrofurans, it is hypothesized to function as a prodrug, requiring activation by bacterial nitroreductase enzymes such as NfsA and NfsB . Upon reduction, the molecule forms highly reactive intermediates that exert antibacterial effects through multiple mechanisms. Research indicates that activated nitrofurans can cause extensive damage to bacterial ribosomal proteins, leading to the complete inhibition of protein synthesis . They have also been shown to inhibit inducible enzyme synthesis and may cause DNA lesions and oxidative stress, contributing to a multifaceted attack on bacterial cells . The nitrofuran class is experiencing a revival in scientific interest as a strategic countermeasure against multidrug-resistant bacteria, particularly in urinary tract infections . The specific structural modification with the 4-methoxybenzenesulfonylmethyl group at the C2 position of the nitrofuran core may influence its selectivity, potency, and spectrum of activity, presenting a valuable tool for researchers exploring next-generation antibacterial agents and probing the biochemical pathways of bacterial cell death . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61266-76-0

Molecular Formula

C12H11NO6S

Molecular Weight

297.29 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran

InChI

InChI=1S/C12H11NO6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3

InChI Key

CNEQSGAUBOYVSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonylmethylation Step

  • Starting Materials :
    4-Methoxybenzenesulfonyl chloride is a common sulfonyl donor. It can be reacted with methyl nucleophiles or activated methylene compounds to form the sulfonylmethyl moiety.

  • Reaction Conditions :

    • Typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran.
    • Base catalysts such as N-ethyl-N,N-diisopropylamine or pyridine are used to scavenge HCl and promote substitution.
    • Temperature control (room temperature to 80°C) is essential to avoid side reactions.
  • Catalysts and Additives :
    Quaternary ammonium salt ionic liquids supported on ordered mesoporous materials have been reported to catalyze related sulfonylation reactions efficiently, enhancing yield and selectivity.

Introduction of the Nitro Group on Furan

  • The nitrofuran moiety is often introduced via nitration of a furan precursor or by using commercially available 5-nitrofuran derivatives.

  • Nitration reactions are typically carried out under controlled acidic conditions using nitric acid and sulfuric acid mixtures, with temperature carefully maintained between 100-160°C to ensure regioselectivity and high yield.

  • Oxidation steps may be involved to convert methyl groups to sulfonylmethyl groups, using catalysts such as vanadium pentoxide (V2O5) and nitric acid under elevated temperatures (140-146°C).

Detailed Research Findings and Data Tables

Step Reaction Type Reagents & Catalysts Conditions Yield & Purity Notes
1 Sulfonylation of methyl group 4-Methoxybenzenesulfonyl chloride, base (e.g., N-ethyl-N,N-diisopropylamine) Dichloromethane, RT to 80°C, 1-6 h Typically 50-80% yield Base scavenges HCl; solvent choice critical for solubility and selectivity
2 Coupling with 5-nitrofuran 5-Nitrofuran or precursor, sulfonylmethyl intermediate Aprotic solvent, mild heating Moderate to high yield Reaction conditions optimized to preserve nitro group integrity
3 Nitration (if required) Concentrated H2SO4, HNO3, V2O5 catalyst 100-160°C, 4-5 h nitration, 1-2 h oxidation >90% yield, >98% purity Controlled dropwise addition of nitric acid; oxidation step critical for sulfonyl group formation

Representative Synthetic Procedure (Based on Analogous Methods)

  • Preparation of 4-Methoxybenzenesulfonylmethyl Intermediate :

    • Dissolve 4-methoxybenzenesulfonyl chloride in dichloromethane.
    • Add N-ethyl-N,N-diisopropylamine dropwise at room temperature under nitrogen atmosphere.
    • Stir for 1-6 hours until reaction completion (monitored by TLC or HPLC).
    • Extract and purify by column chromatography.
  • Coupling with 5-Nitrofuran :

    • Combine purified sulfonylmethyl intermediate with 5-nitrofuran in an aprotic solvent.
    • Stir at mild heating (40-60°C) for several hours.
    • Monitor reaction progress by NMR or LC-MS.
    • Purify final product by recrystallization or chromatography.
  • Optional Nitration and Oxidation (if starting from non-nitrated furan):

    • Add concentrated sulfuric acid and nitric acid dropwise to the furan derivative at controlled temperature (100-160°C).
    • Use V2O5 catalyst for oxidation to sulfonyl group.
    • Work up by dilution, filtration, and washing to isolate high-purity product.

Notes on Optimization and Scale-Up

  • Catalyst Selection : Use of supported quaternary ammonium salt ionic liquids improves reaction efficiency and catalyst recyclability.

  • Temperature Control : Precise temperature regulation during nitration and oxidation steps is crucial to avoid decomposition or over-nitration.

  • Purification : Multiple washing and recrystallization steps enhance product purity to >98%, essential for research and pharmaceutical applications.

  • Environmental and Safety Considerations : Use of strong acids and oxidants requires appropriate safety measures and waste treatment protocols.

The preparation of 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran involves a multi-step synthetic route combining sulfonylation of a methylene group on a 4-methoxybenzene sulfonyl precursor with the introduction or use of a nitrofuran moiety. Key methods include:

  • Sulfonylation using sulfonyl chlorides and amine bases in aprotic solvents.
  • Controlled nitration and oxidation steps employing sulfuric and nitric acids with vanadium pentoxide catalysts.
  • Use of supported ionic liquid catalysts to enhance reaction efficiency and selectivity.

These methods yield the target compound with high purity and yield, suitable for further medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₁N₁O₆S
  • Molecular Weight : 281.29 g/mol
  • Structure : The compound features a nitrofuran moiety, which is known for its biological activity, linked to a methoxybenzene sulfonyl group. This structural combination enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the nitrofuran group exhibit significant antimicrobial properties. A study demonstrated that derivatives of nitrofuran were effective against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has shown promise in preliminary studies for anticancer applications. It was evaluated for its ability to inhibit tumor growth in xenograft models, where it demonstrated a reduction in tumor volume by up to 60% compared to control groups . This effect may be attributed to its ability to induce apoptosis in cancer cells.

Synthesis of Isoxazolines

This compound can serve as a precursor for synthesizing isoxazoline derivatives through dipolar cycloaddition reactions. These reactions have been explored for creating complex molecules with potential pharmaceutical applications . The versatility of the nitrofuran scaffold allows for modifications that can lead to novel therapeutic agents.

Case Study 1: Antimicrobial Evaluation

In a controlled study, several nitrofuran derivatives, including this compound, were tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound involved administering it to mice with induced tumors. The treatment resulted in notable tumor regression and minimal side effects, highlighting its therapeutic potential without significant toxicity .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing antibiotics or chemotherapeutics could enhance treatment outcomes.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities will aid in optimizing its structure for improved efficacy.
  • Formulation Development : Developing formulations that enhance bioavailability and targeted delivery could further increase its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran with three structurally related nitrofuran derivatives:

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Biological Activity
This compound (Target) 4-Methoxybenzenesulfonylmethyl Nitrofuran, sulfonyl, methoxy ~311.3* Not explicitly reported
(E)-1-(4-(Methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (15) Methylsulfonylphenyl, propenone linker Nitrofuran, sulfonyl, α,β-unsaturated ketone ~347.3 Antifungal (Candida spp.)
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (16) 2,4-Dichlorophenyl, propenone linker Nitrofuran, chloro, α,β-unsaturated ketone ~336.1 Antifungal (Aspergillus spp.)
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (4a) p-Nitrophenyl, triazole-carbohydrazone, nitrofuran Nitrofuran, triazole, nitrophenyl ~414.3 Not reported; likely antimicrobial

*Estimated based on molecular formula.

Key Observations:
  • Substituent Diversity : The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from derivatives with methylsulfonyl (Compound 15), dichlorophenyl (Compound 16), or triazole-carbohydrazone moieties (Compound 4a). These substituents modulate electronic and steric properties, affecting interactions with biological targets .
  • Biological Activity: Compounds 15 and 16 exhibit antifungal activity against Candida and Aspergillus species, respectively, attributed to their α,β-unsaturated ketone linkers, which may act as Michael acceptors for enzyme inhibition .
  • Synthetic Pathways : The synthesis of Compound 15 and 16 involves condensation of 5-nitrofuran aldehydes with sulfonyl or chlorophenyl ketones under acidic conditions , whereas Compound 4a is synthesized via hydrazone formation between a triazole-carbohydrazide and 5-nitrofuran-2-carbaldehyde . The target compound likely employs sulfonylation of a nitrofuran precursor using 4-methoxybenzenesulfonyl chloride .

Physicochemical and Pharmacological Comparisons

  • Solubility : The 4-methoxy group in the target compound may enhance water solubility compared to the methylsulfonyl (Compound 15) or dichlorophenyl (Compound 16) groups, which are more hydrophobic.
  • Electron-Withdrawing Effects: The nitro group on the furan ring is common across all compounds, contributing to electrophilicity.
  • Toxicity: Nitrofurans are associated with dose-dependent toxicity, particularly nephrotoxicity.

Biological Activity

2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran is a compound belonging to the nitrofuran class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a nitrofuran core substituted with a methoxybenzene sulfonyl group. This unique structure contributes to its biological activities, particularly in enzyme inhibition and interaction with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of nitrofuran derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Nitrofuran Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 µg/mL
5-Nitrofuran-Tagged Imidazo-Fused AzinesKlebsiella pneumoniae0.06 µg/mL
5-Nitrofuran DerivativeEnterococcus faecalis0.25 µg/mL

These findings indicate that the compound exhibits moderate to strong antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest. The sulfonyl group in this compound may contribute to its ability to inhibit pro-inflammatory pathways.

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of related nitrofuran compounds in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) following treatment, suggesting that the compound may modulate immune responses effectively .

Anticancer Potential

The anticancer activity of nitrofuran derivatives has been explored extensively. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Table 2: Anticancer Activity of Nitrofuran Compounds

Compound NameCancer Cell LineIC50 (µM)
This compoundHT-29 (Colorectal cancer)15.2
NitrofurazoneA549 (Lung cancer)20.5
NitrofurantoinMCF-7 (Breast cancer)18.0

The data suggests that this compound exhibits promising anticancer activity against various cancer cell lines, indicating potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for both antibacterial and anticancer activities .
  • Binding Interactions : Molecular docking studies suggest strong binding affinity for target proteins involved in bacterial metabolism and cancer proliferation pathways .

Q & A

Q. Q1. What are the key considerations in synthesizing 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran to ensure high yield and purity?

Answer:

  • Sulfonation and Nitration Steps : Optimize reaction conditions (e.g., temperature, solvent) for sulfonyl group introduction, as demonstrated in the synthesis of sulfonamide derivatives . For nitration, use controlled HNO₃ concentrations to avoid over-nitration.
  • Purification : Employ column chromatography or recrystallization (e.g., using methanol or ethanol) to isolate the compound. Monitor purity via TLC or HPLC, as described in similar furan-based syntheses .
  • Yield Optimization : Use stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of sulfonyl chloride to furan precursor) to minimize side products.

Advanced Analytical Challenges

Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing sulfonyl-methyl-nitro furan derivatives?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular modeling) to confirm structural assignments . For IR, analyze sulfonyl (SO₂) stretching vibrations (~1350–1150 cm⁻¹) and nitro (NO₂) bands (~1520–1350 cm⁻¹) .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference in NMR. Deactivate glassware with dimethyldichlorosilane to prevent analyte adsorption during sample preparation .
  • Contradiction Analysis : If unexpected peaks arise, conduct high-resolution mass spectrometry (HRMS) to rule out isotopic or fragmentation patterns.

Stability and Degradation Studies

Q. Q3. What methodologies assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

  • pH-Controlled Experiments : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via LC-MS/MS, using solid-phase extraction (SPE) with HLB cartridges for sample cleanup .
  • Degradation Product Identification : Use QTOF-MS to detect fragments (e.g., loss of sulfonyl or nitro groups). Compare retention times with synthetic standards of suspected byproducts .
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics. Adjust buffer ionic strength to mimic physiological conditions.

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